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Compound of Interest

Compound Name: 3,5-Diphenylpyridazine

Cat. No.: B15371788

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 3,5-diphenylpyridazine, such as precise physical
constants and detailed spectral analyses, are not readily available in widely accessible
scientific literature. This guide provides a comprehensive overview based on the established
chemistry of the pyridazine core and related diphenyl-substituted derivatives. All quantitative
data presented in tables should be considered illustrative of the pyridazine class of
compounds.

Introduction

Pyridazines, six-membered heterocyclic compounds containing two adjacent nitrogen atoms,
are a class of molecules that have garnered significant interest in medicinal chemistry and
materials science. The introduction of phenyl substituents onto the pyridazine core, as in 3,5-
diphenylpyridazine, can significantly influence its electronic properties, steric hindrance, and
potential biological activity. This document aims to provide a detailed technical overview of the
expected chemical properties and reactivity of 3,5-diphenylpyridazine, offering a valuable
resource for researchers engaged in its synthesis, modification, and application.

Chemical and Physical Properties

While specific data for 3,5-diphenylpyridazine is not available, the following table summarizes
the general properties expected for a diaryl-substituted pyridazine, based on data for the parent
pyridazine and related compounds.
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Expected
Property Lo Notes
Value/Characteristic
Molecular Formula CieH12N2
Molecular Weight 232.28 g/mol
Phenyl substitution generally
] ] Expected to be a solid with a increases melting point
Melting Point ) ) ) )
relatively high melting point compared to the parent
heterocycle.
High; likely decomposes
Boiling Point before boiling at atmospheric
pressure
Generally soluble in common
. organic solvents (e.g., DMSO, The two phenyl groups
Solubility ) o o
DMF, chloroform). Low contribute to its lipophilicity.
solubility in water.
The pyridazine ring is
inherently less basic than
) pyridine. The electron-
pKa Expected to be weakly basic.

withdrawing nature of the
phenyl groups may further

reduce basicity.

Spectroscopic Data (Expected Characteristics):

e 1H NMR: Aromatic protons on the phenyl rings would appear as multiplets in the downfield

region (typically & 7.0-8.5 ppm). The protons on the pyridazine ring would also be in the

aromatic region, with their chemical shifts influenced by the anisotropic effect of the phenyl

rings.

e 13C NMR: Aromatic carbons would show signals in the & 120-150 ppm range. The carbon

atoms of the pyridazine ring would be distinguishable from those of the phenyl rings.
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e Infrared (IR): Characteristic peaks for C-H stretching of the aromatic rings, C=C and C=N
stretching vibrations within the rings.

e Mass Spectrometry (MS): The molecular ion peak [M]* would be expected at m/z = 232.
Fragmentation would likely involve the loss of phenyl and pyridazine ring fragments.

Synthesis of 3,5-Diphenylpyridazine

A common and versatile method for the synthesis of pyridazines involves the condensation of a
1,4-dicarbonyl compound with hydrazine or its derivatives. For 3,5-diphenylpyridazine, a
plausible synthetic route would start from a 1,3-diphenyl-1,4-dicarbonyl compound.

General Experimental Protocol for Pyridazine Synthesis from a 1,4-Dicarbonyl Compound:

o Dissolution: The 1,4-dicarbonyl precursor is dissolved in a suitable solvent, such as ethanol
or glacial acetic acid.

o Addition of Hydrazine: Hydrazine hydrate or a hydrazine salt is added to the solution, often at
room temperature or with gentle heating.

o Reaction: The reaction mixture is typically stirred for several hours or refluxed to ensure
complete condensation and cyclization.

o Work-up: The reaction mixture is cooled, and the product is isolated by filtration if it
precipitates, or by extraction with an organic solvent after neutralization.

 Purification: The crude product is purified by recrystallization from a suitable solvent or by
column chromatography.

Synthesis Workflow Diagram
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General Synthesis of 3,5-Diphenylpyridazine

1,3-Diphenyl-1,4-dicarbonyl Hydrazine hydrate
precursor

Condensation and Cyclization

Solvent (e.g., Ethanol)

Reaction Work-up
(Cooling, Neutralization, Extraction/Filtration)

Purification
(Recrystallization/Chromatography)

3,5-Diphenylpyridazine

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 3,5-diphenylpyridazine.

Reactivity of the Pyridazine Core

The pyridazine ring is an electron-deficient aromatic system due to the presence of the two
electronegative nitrogen atoms. This electronic nature dictates its reactivity.

Electrophilic Aromatic Substitution

The pyridazine ring is generally deactivated towards electrophilic aromatic substitution.
Reactions such as nitration, halogenation, and Friedel-Crafts acylation are difficult and often
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require harsh conditions. When substitution does occur, it is expected to take place on the
phenyl rings, which are more electron-rich than the pyridazine core. The directing effects of the
pyridazine ring on the phenyl substituents would likely favor substitution at the meta and para
positions of the phenyl rings.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic
aromatic substitution, particularly if a good leaving group (e.g., a halogen) is present on the
ring. While 3,5-diphenylpyridazine itself does not have a leaving group, this reactivity is
important for the synthesis of its derivatives.

Cycloaddition Reactions

Pyridazines can participate in cycloaddition reactions, acting as either the diene or the
dienophile depending on the reaction partner. In inverse-electron-demand Diels-Alder
reactions, the electron-poor pyridazine can react with electron-rich dienophiles.

Reactivity Overview Diagram
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Reactivity of the 3,5-Diphenylpyridazine System
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Hypothetical Drug Discovery Workflow for 3,5-Diphenylpyridazine Analogs
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¢ To cite this document: BenchChem. [3,5-Diphenylpyridazine: A Technical Guide to its
Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15371788#3-5-diphenylpyridazine-chemical-
properties-and-reactivity]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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